3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
描述
属性
IUPAC Name |
3-phenyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)18-14-9-11-19-15(12-14)8-10-17-19/h1-5,8-12H,6-7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOSGGHPIMIJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications in these compounds can enhance their potency and selectivity against specific cancer types .
Enzyme Inhibition
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has been investigated for its ability to inhibit specific enzymes implicated in disease pathways. For example, pyrazolo[1,5-a]pyrimidine derivatives have been reported as selective inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival. These inhibitors demonstrate low nanomolar IC50 values and high selectivity for the PI3Kδ isoform, making them potential candidates for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Neurological Disorders
The pyrazolo[1,5-a]pyridine derivatives have also been explored for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Antibacterial Properties
Another area of interest is the antibacterial activity of pyrazolo[1,5-a]pyridine derivatives. Some studies have highlighted their effectiveness against bacterial strains by targeting specific bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . This specificity makes them suitable candidates for developing new antibacterial agents.
Case Study 1: Anticancer Potential
A study explored the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazole ring could enhance anticancer efficacy .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the inhibition profile of pyrazolo[1,5-a]pyrimidine derivatives against PI3Kδ. The most potent compound demonstrated an IC50 value of 2.8 nM, showcasing its potential as a lead candidate for clinical development aimed at treating asthma and other related disorders .
作用机制
The mechanism of action of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide include:
*Inferred from structural similarity to kinase-targeting analogs .
Key Differences and Implications
Core Heterocycle: Pyrazolo[1,5-a]pyridine vs. Substituent Position: The propanamide group at the N5 position (vs. C7 in pyrazolo[1,5-a]pyrimidines) may influence target selectivity. For example, C7-trifluoromethyl substitution in pyrazolo[1,5-a]pyrimidines enhances PARG inhibition , whereas N5-propanamide could favor kinase interactions.
Functional Groups: Propanamide vs. Cyano/Morpholine: The propanamide side chain improves aqueous solubility and hydrogen-bonding capacity compared to lipophilic groups like cyano (C3) or morpholine (N5) . This could enhance bioavailability but reduce membrane permeability. Phenyl vs. Cyclopropylamino: The phenyl group at C3 may stabilize π-π stacking with aromatic residues in kinase ATP-binding pockets, whereas cyclopropylamino substituents (e.g., in ) enhance steric interactions for selective kinase inhibition.
Biological Activity: Anti-Mycobacterial Activity: N-(Pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits potent anti-mycobacterial activity (MIC = 0.5 µg/mL against M. tuberculosis), attributed to its pyridinylmethyl group . The target compound’s phenyl-propanamide combination may lack this specificity but could show broader kinase inhibition. Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., ) inhibit PARG enzymes (IC₅₀ = 12 nM), while morpholine-substituted analogs (e.g., ) target cyclin-dependent kinases (CDK2 IC₅₀ = 45 nM). The target compound’s propanamide group may confer unique selectivity for tyrosine kinases.
生物活性
3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a phenyl group and a pyrazolo[1,5-a]pyridine moiety, which are known to contribute to its biological activities. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- PI3 Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyridines can selectively inhibit the p110α isoform of PI3 kinase, a crucial pathway in cancer cell proliferation and survival. This inhibition leads to decreased phosphorylation of Akt/PKB, a downstream effector involved in cell survival pathways .
- Anticancer Activity : In xenograft models, related compounds have demonstrated significant tumor growth inhibition. For instance, specific derivatives have shown efficacy against human tumor cell lines by inducing apoptosis and inhibiting cell migration .
- Anti-inflammatory Effects : Some derivatives of pyrazolo compounds are noted for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented in Table 1.
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| PI3 Kinase Inhibition | 0.5 | p110α | |
| Tumor Growth Inhibition | 7.60 | MCF-7 Cell Line | |
| Anti-inflammatory | Variable | NF-kB Pathway |
Case Studies
Several studies have highlighted the effectiveness of pyrazolo derivatives in various therapeutic contexts:
- Cancer Treatment : A study involving a series of pyrazolo[1,5-a]pyridines demonstrated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The N-hydroxyethyl analog showed robust inhibition of cell proliferation and tumor growth in vivo models .
- Inflammation Models : Another investigation revealed that certain pyrazolo derivatives could reduce inflammatory markers in animal models of arthritis, suggesting potential for treating autoimmune conditions .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of these compounds to enhance their therapeutic index. For instance:
- Structure-Activity Relationship (SAR) : Modifications on the pyrazole ring and side chains have been systematically evaluated to improve selectivity and potency against target enzymes while minimizing off-target effects.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and elucidate the interaction mechanisms with target proteins, providing insights into the design of more effective analogs .
常见问题
Q. What are the common synthetic routes for preparing 3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide, and what key reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions, including:
- Heterocyclization : Cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents to form the pyrazolo[1,5-a]pyridine core .
- Amide Coupling : Reaction of the pyrazolo[1,5-a]pyridine intermediate with 3-phenylpropanoyl chloride using coupling agents like HOBt and carbodiimide resins in THF:DMA solvent systems .
Critical Conditions : - Temperature : Optimized between 50–80°C to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound confirmed using analytical techniques?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the pyrazolo[1,5-a]pyridine core (δ 8.1–8.5 ppm for aromatic protons) and propanamide linkage (δ 2.3–3.1 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 346.15) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the phenyl and pyridine moieties .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the anticancer activity of this compound, and how should conflicting cytotoxicity data be interpreted?
Answer:
- Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, A549, HeLa) to assess selectivity. Pyrazolo[1,5-a]pyridine derivatives show variable potency, with IC values ranging from 0.5–10 μM depending on substituents .
- Data Contradictions : Discrepancies may arise from:
- Resolution : Normalize data using reference inhibitors (e.g., cisplatin) and validate with 3D spheroid models .
Q. How does the substitution pattern on the pyrazolo[1,5-a]pyridine core influence the compound’s inhibitory activity against specific biological targets?
Answer:
- Electron-Withdrawing Groups (EWGs) : Cyano (-CN) or trifluoromethyl (-CF) at position 3 enhance binding to kinase ATP pockets (e.g., PI3Kδ inhibitors) by increasing electrophilicity .
- Aromatic Substituents : A 4-fluorophenyl group at position 5 improves solubility and bioavailability via π-π stacking with hydrophobic residues .
- Propanamide Linker : The N-phenylpropanamide side chain optimizes hydrogen bonding with catalytic lysine residues in PARG and CK2α targets .
Q. What methodologies are recommended for investigating the mechanism of action of this compound in enzyme inhibition assays?
Answer:
- Kinase Profiling : Use recombinant enzymes (e.g., PARG, PI3Kδ) in ADP-Glo™ assays to measure IC values .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein denaturation shifts after compound treatment .
- Molecular Dynamics (MD) Simulations : Model interactions between the propanamide linker and conserved residues (e.g., Asp164 in PARG) to predict binding modes .
Q. How can researchers resolve discrepancies in solubility and stability data for this compound under physiological conditions?
Answer:
- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or lipid-based nanoformulations to enhance aqueous solubility (>50 μM) .
- Stability : Conduct pH-dependent degradation studies (pH 2–9) with HPLC monitoring. Pyrazolo[1,5-a]pyridines degrade faster in acidic conditions (t < 1 hour at pH 2) .
- Storage : Lyophilize the compound and store at -80°C under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
